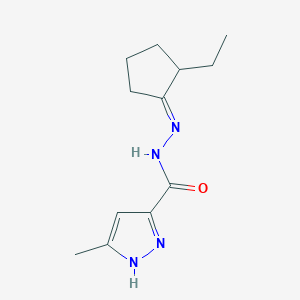![molecular formula C17H17N3O5S2 B321636 N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B321636.png)
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a methoxybenzamide moiety. Its chemical properties and reactivity make it a subject of interest in both academic and industrial research.
Preparation Methods
The synthesis of N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-[(acetylamino)sulfonyl]aniline, which is then reacted with carbonothioyl chloride to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as 4-[(acetylamino)sulfonyl]aniline and 2-methoxybenzoic acid.
Scientific Research Applications
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-acetyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide can be compared with similar compounds such as:
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-isopropylbenzamide: This compound has a similar structure but with an isopropyl group instead of a methoxy group, leading to different chemical and biological properties.
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-4-fluorobenzamide:
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-phenylpropanamide: This compound has a longer carbon chain, which may affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C17H17N3O5S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H17N3O5S2/c1-11(21)20-27(23,24)13-9-7-12(8-10-13)18-17(26)19-16(22)14-5-3-4-6-15(14)25-2/h3-10H,1-2H3,(H,20,21)(H2,18,19,22,26) |
InChI Key |
USJGUTHYTUAXSM-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


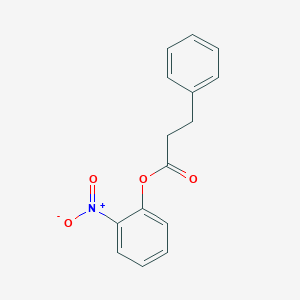
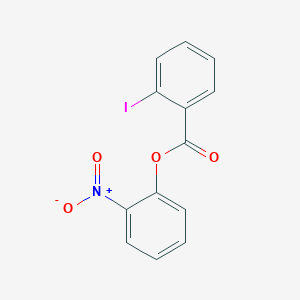
![2-[(3,4-Dichloroanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321557.png)
![2-[(2,3-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321558.png)
![2-[(4-tert-butylbenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B321562.png)
![N-cyclohexyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B321563.png)

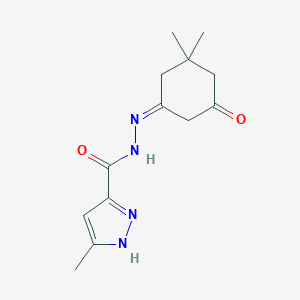
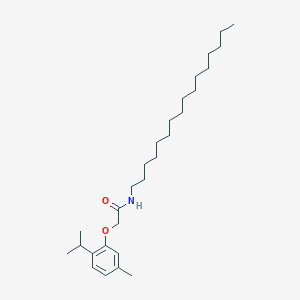
![2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE](/img/structure/B321571.png)
![N'-[(2-isopropyl-5-methylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321572.png)
![N'-[(4-methoxyphenyl)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321574.png)
![2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B321577.png)
